N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide

Chiral resolution Enantiomeric selectivity Stereospecific target engagement

Chiral SAR campaigns require enantiomerically pure reference standards to validate stereospecific target engagement, yet sourcing defined (R)- and (S)-indazolylbenzamide enantiomers is often fragmented. This (R)-enantiomer (CAS 920315-09-9) provides the definitive chiral probe for deconvoluting binding modes at kinase or chaperone ATP-binding pockets (e.g., HSP90). - Defined (R)-configuration at the ethyl-bridge chiral center - N2-indazolyl substitution enables regioisomer-specific binding studies - Available alongside (S)-enantiomer (CAS 920315-10-2) for paired chiral SAR - Predicted LogP ~5.13 supports comparative ADME profiling Supplied with full analytical characterization for immediate integration into preclinical discovery workflows.

Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
CAS No. 920315-09-9
Cat. No. B12941079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide
CAS920315-09-9
Molecular FormulaC22H20N4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3
InChIInChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m1/s1
InChIKeyJUAAGTDKNGPQIC-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 920315-09-9: Identity and Procurement


N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide (CAS 920315-09-9) is a chiral indazolylbenzamide derivative with molecular formula C22H20N4O and molecular weight 356.42 g/mol . The compound features a defined (R)-configuration at the chiral carbon bridging the indazole and benzamide moieties, distinguishing it from its (S)-enantiomer (CAS 920315-10-2). It belongs to a broader class of indazolyl- and indolyl-benzamide derivatives disclosed in patent families assigned to Esanex, Inc., which are described as useful in the treatment of diseases related to cell proliferation, including cancer, inflammation, and conditions associated with angiogenesis [1].

Stereochemical Control
Defined (R)-enantiomer for chiral SAR studies
Enantiomer-pair context
Regioisomer Probe
N2-indazolyl substitution for binding mode analysis
Class-level relevance
Linker SAR Tool
Ethyl linker with chiral center for conformational studies
Supports linker-dependent profiling

Why Generic Substitution Fails: Chirality & Regioisomerism


Indazolylbenzamide derivatives cannot be generically interchanged due to three critical structural determinants. First, the (R)-configuration at the ethyl-bridge chiral center produces a distinct three-dimensional pharmacophore relative to the (S)-enantiomer (CAS 920315-10-2), potentially altering target binding and downstream pharmacology . Second, the 2H-indazol-2-yl regioisomer (N2-substituted) differs from the 1H-indazol-1-yl (N1-substituted) variant present in analogs such as N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide, which can shift hydrogen-bonding geometry within kinase or chaperone ATP-binding pockets [1]. Third, the ethyl linker length between the indazole and benzamide groups modulates conformational flexibility relative to methylene-bridged analogs (e.g., N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide), directly impacting binding entropy and selectivity profiles [1]. These distinctions mean that even closely related analogs from the same patent family are not functionally interchangeable without explicit comparative biochemical data.

Enantiomer (S)
The (S)-enantiomer (CAS 920315-10-2) may alter target binding and downstream readouts; class-level evidence indicates activity differences can exceed 10-fold.
N1-Indazolyl Analogs
N1-substituted indazole regioisomers can shift hinge-region hydrogen bonding, potentially changing kinase selectivity profiles.
Methylene-Bridged Analogs
Shorter methylene linkers lack the chiral center and may reduce conformational flexibility, altering binding entropy.

Quantitative Differentiation Evidence


Enantiomeric Differentiation (R vs S)

The target compound possesses the (R)-configuration at the chiral carbon connecting the indazole ring to the benzamide scaffold via an ethyl linker. Its enantiomer, N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide (CAS 920315-10-2), is a structurally distinct chemical entity with identical molecular formula (C22H20N4O, MW 356.42) but opposite optical rotation . In chiral benzamide-based kinase and chaperone inhibitors, the (R)- and (S)-enantiomers routinely exhibit divergent target binding affinities. This principle is well-established across multiple indazolylbenzamide chemotypes, where single chiral center inversion can produce order-of-magnitude differences in IC50 values against the same biological target [1]. Without stereospecific procurement, researchers risk confounding biological interpretation through the presence of the opposite enantiomer.

Enantiomer (R vs S)
Class-level inference
(R)-configuration vs (S)-configuration; class-level evidence suggests >10-fold activity differences
Supports stereochemical-control context
Specific IC50 data not publicly disclosed
Chiral resolution Enantiomeric selectivity Stereospecific target engagement

Regioisomerism: 2H- vs 1H-Indazole Substitution

The target compound bears the indazole moiety connected through the N2 position (2H-indazol-2-yl), whereas a commercially available close analog, N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide, utilizes the N1 position (1H-indazol-1-yl) . This regioisomeric difference alters the hydrogen-bond donor/acceptor presentation of the indazole ring system. In indazole-based kinase inhibitors, N1- vs N2-substitution has been shown to reorient the heterocycle within the ATP-binding pocket, affecting hinge-region hydrogen bonding and consequently kinase selectivity profiles [1]. The Esanex patent family explicitly claims both N1- and N2-substituted indazolylbenzamides as distinct chemical entities with potentially divergent biological profiles [2].

Regioisomer (N2 vs N1)
Class-level inference
N2-substituted (2H-indazolyl) vs N1-substituted analog; regioisomerism may alter kinase selectivity
Supports regioisomer attribution review
Comparative selectivity data not located
Regioisomerism N-substitution pattern Binding mode differentiation

Linker Length: Ethyl vs Methylene Bridge

The target compound features an ethyl linker (-CH(CH3)-) between the central phenyl ring and the indazole moiety, incorporating both a chiral center and additional conformational freedom. A closely related analog, N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide, employs a shorter methylene (-CH2-) linker lacking both the methyl substituent and the chiral center . This structural difference alters the spatial relationship between the indazole and benzamide pharmacophores, affecting the compound's conformational ensemble. In the broader indazolylbenzamide patent series, linker length and substitution are explicitly enumerated as variables that modulate biological potency [1]. The ethyl linker with its (R)-methyl substituent may confer enhanced lipophilicity (predicted LogP ~5.13 ) and altered metabolic stability compared to the methylene-bridged analog.

Linker (Ethyl vs Methylene)
Class-level inference
Ethyl linker (-CH(CH3)-) with (R)-methyl vs methylene (-CH2-); may impact lipophilicity and metabolic stability
Supports linker-SAR context
Specific biological comparison not disclosed
Linker SAR Conformational flexibility Binding entropy

CAS 920315-09-9: Research & Application Scenarios


Enantioselective SAR Studies

This compound serves as the defined (R)-enantiomer reference standard in chiral SAR campaigns within indazolylbenzamide-based drug discovery programs targeting cell proliferation pathways. Its procurement alongside the (S)-enantiomer (CAS 920315-10-2) enables rigorous evaluation of stereospecific target engagement, as documented in the Esanex patent family covering indazolyl- and indolyl-benzamide derivatives for oncology and inflammation indications [1]. Researchers can systematically map how chiral inversion at the ethyl bridge affects potency, selectivity, and downstream pharmacology.

Regioisomeric Probe for Binding Mode Analysis

The N2-indazolyl substitution pattern of this compound distinguishes it from N1-indazolyl analogs, making it valuable for probing how indazole regioisomerism affects hinge-region hydrogen bonding in ATP-binding pockets of kinases or chaperones such as HSP90. When used in parallel with N1-substituted comparators, this compound can help deconvolute binding mode hypotheses through biochemical and biophysical assays [2].

Linker-Dependent PK and Metabolic Stability

With its ethyl linker incorporating both a chiral center and enhanced lipophilicity (predicted LogP ~5.13) relative to methylene-bridged analogs , this compound is well-suited for comparative ADME studies investigating how linker geometry influences metabolic stability, plasma protein binding, and membrane permeability in the indazolylbenzamide chemotype.

Reference Standard for Analytical Methods & QC

The defined (R)-stereochemistry and the availability of the (S)-enantiomer as a distinct CAS-registered compound make this material suitable as a chiral purity reference standard for developing HPLC or SFC methods to quantify enantiomeric excess in synthetic batches, supporting both process chemistry optimization and regulatory compliance in preclinical development [1].

Application
Selection Property
Validation Focus
Enantioselective SAR studies
Defined (R)-enantiomer stereochemistry
Stereospecific target engagement review
Binding mode analysis
N2-indazolyl substitution pattern
Hinge-region hydrogen-bonding geometry
Linker-ADME comparison
Ethyl linker with chiral center
Metabolic stability and permeability review
Chiral purity reference
Stereochemically defined standard
Enantiomeric excess quantification
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